molecular formula C7H7LiN2O2 B3003014 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt CAS No. 2225137-21-1

2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt

Cat. No.: B3003014
CAS No.: 2225137-21-1
M. Wt: 158.09
InChI Key: YUPKAFJZIQEBPH-UHFFFAOYSA-M
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Description

2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt typically involves the reaction of 5-methylpyrazine with acetic acid under controlled conditions. The lithium salt form is achieved by neutralizing the resulting acid with lithium hydroxide or lithium carbonate. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism by which 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • 2-(5-Methylpyrazin-2-yl)acetic acid, sodium salt
  • 2-(5-Methylpyrazin-2-yl)acetic acid, potassium salt
  • 2-(5-Methylpyrazin-2-yl)acetic acid, calcium salt

Comparison: Compared to its sodium, potassium, and calcium counterparts, the lithium salt form of 2-(5-Methylpyrazin-2-yl)acetic acid may exhibit unique properties such as higher solubility, different reactivity, and distinct biological activities. These differences make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

lithium;2-(5-methylpyrazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.Li/c1-5-3-9-6(4-8-5)2-7(10)11;/h3-4H,2H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPKAFJZIQEBPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN=C(C=N1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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